Cas no 1339525-73-3 ((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- (1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine
- 1-methoxy-N-(thiophen-2-ylmethyl)butan-2-amine
- (1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine
- 2-Thiophenemethanamine, N-[1-(methoxymethyl)propyl]-
- (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine
-
- インチ: 1S/C10H17NOS/c1-3-9(8-12-2)11-7-10-5-4-6-13-10/h4-6,9,11H,3,7-8H2,1-2H3
- InChIKey: DUSMKIQAVAOXFS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CNC(COC)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 132
- トポロジー分子極性表面積: 49.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999593-5g |
(1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine |
1339525-73-3 | 95% | 5g |
¥5656.0 | 2023-04-03 | |
Enamine | EN300-161645-0.25g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 95% | 0.25g |
$381.0 | 2023-11-13 | |
Enamine | EN300-161645-0.5g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 95% | 0.5g |
$397.0 | 2023-11-13 | |
Enamine | EN300-161645-0.1g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 95% | 0.1g |
$364.0 | 2023-11-13 | |
Enamine | EN300-161645-5g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 95% | 5g |
$1199.0 | 2023-11-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367053-250mg |
1-Methoxy-N-(thiophen-2-ylmethyl)butan-2-amine |
1339525-73-3 | 95% | 250mg |
¥15678.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367053-500mg |
1-Methoxy-N-(thiophen-2-ylmethyl)butan-2-amine |
1339525-73-3 | 95% | 500mg |
¥15093.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999593-1g |
(1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine |
1339525-73-3 | 95% | 1g |
¥1953.0 | 2023-04-03 | |
Enamine | EN300-161645-0.05g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 95% | 0.05g |
$348.0 | 2023-11-13 | |
Enamine | EN300-161645-5.0g |
(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |
1339525-73-3 | 5.0g |
$2110.0 | 2023-02-17 |
(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
(1-methoxybutan-2-yl)(thiophen-2-yl)methylamineに関する追加情報
Introduction to (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine, with the CAS number 1339525-73-3, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthesis methods, and recent applications in scientific research.
The molecular structure of (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine consists of a butyl chain substituted with a methoxy group at the first carbon and an amine group at the second carbon, linked to a thiophene ring. The presence of both the amine and thiophene functionalities makes this compound a versatile intermediate in organic synthesis. The thiophene ring, known for its aromatic stability and electronic properties, contributes to the compound's reactivity and utility in various chemical transformations.
In recent years, there has been growing interest in thiophene-based compounds due to their applications in pharmaceuticals, particularly as bioactive molecules. The amine group in (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine can participate in hydrogen bonding and coordination interactions, making it valuable for designing molecules with specific binding properties. This has led to its exploration as a potential scaffold for drug development.
The synthesis of (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions. One common synthetic route involves the nucleophilic substitution of a halogenated thiophene derivative with an amine-bearing butyl alcohol derivative. This reaction typically proceeds under basic conditions, facilitated by catalysts such as palladium or nickel complexes. The choice of solvent and temperature is crucial to ensure high yield and purity of the product.
Recent advancements in catalytic methods have improved the efficiency of synthesizing complex molecules like (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine. For instance, transition metal-catalyzed cross-coupling reactions have enabled the formation of carbon-carbon bonds under milder conditions compared to traditional methods. These innovations not only enhance the scalability of production but also reduce the environmental impact by minimizing waste generation.
The applications of (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine extend beyond synthetic intermediates. Its unique structural features make it a valuable building block for designing novel materials with enhanced electronic properties. For example, derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to the conjugated system provided by the thiophene ring.
In the pharmaceutical domain, (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine has been explored as a precursor for bioactive molecules targeting various diseases. Researchers have utilized its scaffold to develop compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The amine group serves as a site for further functionalization, allowing chemists to tailor the molecule's biological activity through strategic modifications.
The investigation into the pharmacological properties of (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine has been supported by computational studies using molecular modeling techniques. These studies help predict how the compound interacts with biological targets at the molecular level. By understanding these interactions, scientists can optimize the molecule's design to improve its efficacy and reduce potential side effects.
One notable application of this compound is in the development of novel agrochemicals. Thiophene derivatives are known for their pesticidal and herbicidal properties, making them valuable in crop protection strategies. The incorporation of a butyl chain with a methoxy group enhances the compound's solubility and bioavailability, improving its performance in agricultural settings.
The future prospects of (1-methoxybutan-2-ylyl)(thiophen)-2-ymethylamine are promising, with ongoing research focusing on expanding its utility across different fields. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, paving the way for its integration into diverse industrial applications.
1339525-73-3 ((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine) 関連製品
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)



